molecular formula C20H21N3O5S B2689635 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1396714-46-7

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2689635
CAS RN: 1396714-46-7
M. Wt: 415.46
InChI Key: YGXFMBFHPRJDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to understand its mechanism of action and potential benefits.

Scientific Research Applications

Prevention of Cerebral Vasospasm

Research on benzenesulfonamide derivatives, such as endothelin receptor antagonists, has shown effectiveness in preventing cerebral vasospasm following subarachnoid hemorrhage. This suggests potential applications in treating or managing conditions related to brain injuries or strokes. The use of specific endothelin receptor antagonists has demonstrated a reduction in the constriction of blood vessels in the brain, highlighting the therapeutic potential of similar compounds in neurology (Zuccarello et al., 1996).

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been explored for their application in photodynamic therapy (PDT) for cancer treatment. The development of new zinc phthalocyanines substituted with benzenesulfonamide groups has shown promise due to their high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, indicating that similar compounds could be developed as potent photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications in Organic Chemistry

Benzenesulfonamide is recognized for its role as a powerful Directed Metalation Group (DMG), offering vast possibilities in organic synthesis. The metalation of sulfonamides and subsequent reactions with various electrophiles open up avenues for creating a wide range of heterocyclic compounds. This showcases the compound's utility in developing new pharmaceuticals and materials (Familoni, 2002).

Antimicrobial Agents

The synthesis and evaluation of benzenesulfonamide derivatives as antimicrobial agents have been a significant area of research. These compounds have been tested against various bacterial strains, showing promising results. This suggests potential applications in developing new antibiotics or antiseptic agents, highlighting the relevance of benzenesulfonamide derivatives in addressing antibiotic resistance (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-26-17-10-11-18(27-4-2)19(12-17)29(24,25)23-15-13-21-20(22-14-15)28-16-8-6-5-7-9-16/h5-14,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFMBFHPRJDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.